4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The azetidine ring can interact with biological macromolecules, while the thiazole ring can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride
- 4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole
- 4-[(Azetidin-3-yloxy)methyl]pyridine
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10N2OS/c1-7(2-8-1)10-3-6-4-11-5-9-6/h4-5,7-8H,1-3H2 |
InChI Key |
BAHQUGBFWLZLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.